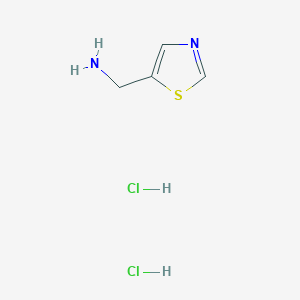

Thiazol-5-ylmethanamine dihydrochloride

CAS No.: 1215372-00-1

Cat. No.: VC2920597

Molecular Formula: C4H8Cl2N2S

Molecular Weight: 187.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215372-00-1 |

|---|---|

| Molecular Formula | C4H8Cl2N2S |

| Molecular Weight | 187.09 g/mol |

| IUPAC Name | 1,3-thiazol-5-ylmethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H |

| Standard InChI Key | URVNRCYESACKMV-UHFFFAOYSA-N |

| SMILES | C1=C(SC=N1)CN.Cl.Cl |

| Canonical SMILES | C1=C(SC=N1)CN.Cl.Cl |

Introduction

Chemical Structure and Properties

Thiazol-5-ylmethanamine dihydrochloride is a thiazole derivative characterized by its heterocyclic structure containing both sulfur and nitrogen atoms. The compound possesses distinctive chemical and physical properties that make it valuable for research applications.

Basic Chemical Information

Thiazol-5-ylmethanamine dihydrochloride has the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 1215372-00-1 |

| Molecular Formula | C₄H₈Cl₂N₂S |

| Molecular Weight | 187.09 g/mol |

| MDL Number | MFCD16090013 |

| Storage Requirements | Inert atmosphere, 2-8°C |

The compound features a primary amine (-CH₂NH₂) group attached to the 5th position of the thiazole ring, with two hydrochloride counterions that significantly enhance its solubility in aqueous solutions. This unique structure contributes to its versatility in various research applications and chemical reactions.

Physicochemical Properties

The compound's hydrochloride salt form plays a crucial role in its physicochemical behavior, particularly in relation to solubility and stability. The addition of hydrochloride counterions increases water solubility, making it suitable for aqueous reaction conditions and biological testing. This enhanced solubility represents an important advantage for applications in medicinal chemistry and biochemical research where aqueous environments are often necessary.

Synthesis and Preparation Methods

The synthesis of Thiazol-5-ylmethanamine dihydrochloride involves specific chemical processes that can be implemented at both laboratory and industrial scales.

Common Synthetic Routes

The typical synthesis of Thiazol-5-ylmethanamine dihydrochloride involves the reaction of thiazole with formaldehyde and ammonium chloride under carefully controlled conditions. This approach allows for selective functionalization of the thiazole ring at the 5-position to introduce the methylamine group.

Alternative synthetic approaches may include:

-

Reduction of corresponding nitriles or amides derived from thiazole precursors

-

Functional group transformations from thiazole derivatives with different 5-position substituents

-

Direct amination reactions under specific catalytic conditions

In patent literature, thiazole derivatives including this compound appear as intermediates in more complex synthetic pathways, particularly in pharmaceutical development processes .

Industrial Production Methods

In industrial settings, the production of this compound is optimized to ensure high yield and purity. The industrial process typically involves:

-

Continuous monitoring of temperature, pH, and reactant concentrations

-

Precise control of reaction conditions to minimize side products

-

Purification procedures to ensure consistent product quality

These industrial methods often scale up laboratory procedures while incorporating modifications to enhance efficiency and reduce production costs.

Biological Activity

Thiazol-5-ylmethanamine dihydrochloride demonstrates diverse biological activities that make it valuable for various research applications.

Mechanisms of Action

The biological activity of Thiazol-5-ylmethanamine dihydrochloride stems from its ability to interact with specific molecular targets and biochemical pathways. The primary mechanisms include:

-

Enzyme Inhibition: The compound can inhibit specific enzymes involved in critical biochemical pathways, particularly those related to bacterial cell wall synthesis.

-

Receptor Modulation: Research indicates potential interaction with various receptor systems, influencing cellular signaling pathways.

-

Antioxidant Effects: The compound shows potential in protecting cells from oxidative stress, which may explain some of its observed neuroprotective properties.

Biological Activities Profile

The biological activities of Thiazol-5-ylmethanamine dihydrochloride cover several important therapeutic areas:

| Activity | Description | Potential Applications |

|---|---|---|

| Antimicrobial | Effective against various bacteria through disruption of cellular processes | Antimicrobial research, infection treatment |

| Anticancer | Induces apoptosis and inhibits proliferation in specific cancer cell lines | Cancer research, potential therapeutics |

| Neuroprotective | Protects neuronal cells from damage due to oxidative stress | Neurodegenerative disease research |

Research indicates that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents to address the growing challenge of antibiotic resistance.

Research Applications

Thiazol-5-ylmethanamine dihydrochloride serves multiple purposes across various scientific disciplines, from medicinal chemistry to materials science.

Medicinal Chemistry Applications

In medicinal chemistry, this compound functions as a valuable building block for synthesizing bioactive compounds with potential therapeutic applications. The thiazole scaffold is known to impart various biological activities, making it a significant structural element in drug discovery programs.

Drug Development

Research utilizing Thiazol-5-ylmethanamine dihydrochloride has shown promise in several therapeutic areas:

-

Cancer Research: Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including melanoma and glioblastoma, with potency comparable to standard chemotherapeutic agents.

-

Infectious Disease: The antimicrobial properties of thiazole derivatives make them candidates for developing new treatments against bacterial infections.

-

Neurodegenerative Disorders: The neuroprotective effects observed suggest potential applications in addressing conditions characterized by neuronal damage from oxidative stress.

In patent literature, thiazole derivatives similar to this compound appear as components of more complex molecules with pharmaceutical applications, indicating their importance in drug development pipelines .

Biochemical Applications

Thiazol-5-ylmethanamine dihydrochloride has significant applications in biochemical research, particularly in studying enzyme systems and cellular pathways.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its ability to interact with various biological targets. Research has demonstrated that it can effectively inhibit specific enzymes linked to metabolic disorders, highlighting its potential role in developing therapeutic agents for these conditions.

These biochemical applications provide valuable insights into cellular processes and potential therapeutic interventions for various diseases.

Analytical Chemistry Applications

In analytical chemistry, Thiazol-5-ylmethanamine dihydrochloride serves important functions in various techniques:

| Analytical Method | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification in biological fluids |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural elucidation and identification |

| Nuclear Magnetic Resonance (NMR) | Confirmation of chemical structure and purity |

These analytical applications are essential for quantifying the compound in biological samples and assessing its pharmacokinetic properties.

Comparison with Related Compounds

Understanding the relationship between Thiazol-5-ylmethanamine dihydrochloride and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Comparisons

The table below summarizes key structural and physicochemical differences between Thiazol-5-ylmethanamine dihydrochloride and related compounds:

| Compound | Molecular Formula | Key Structural Difference | Functional Implication |

|---|---|---|---|

| Thiazol-5-ylmethanamine dihydrochloride | C₄H₈Cl₂N₂S | Base structure | Reference compound |

| 2-(Thiazol-5-yl)ethanamine dihydrochloride | C₅H₁₀Cl₂N₂S | Longer aliphatic chain | Improved membrane permeability |

| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride | C₁₁H₁₂N₂S·2HCl | Addition of methyl and phenyl groups | Enhanced π-π interactions in receptor binding |

The ethanamine derivative with a longer aliphatic chain may demonstrate improved membrane permeability compared to the shorter methylamine chain in Thiazol-5-ylmethanamine dihydrochloride. Similarly, phenyl-substituted derivatives introduce aromaticity, which is critical for π-π interactions in drug-receptor binding.

Functional Differences

The functional differences between these compounds influence their applications:

-

Thiazol-5-ylmethanamine dihydrochloride is primarily used in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents.

-

The (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride derivative features additional substituents that may modify its biological activity profile and receptor specificity.

-

Comparing these structural analogs helps researchers understand how specific functional groups influence biological activity, solubility, and stability.

| Classification Element | Details |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage) |

| UN Number | 2811 |

| Hazard Class | 6.1 |

| Packing Group | III |

These classifications indicate that the compound requires careful handling and appropriate safety measures .

Current Research Trends

The ongoing research involving Thiazol-5-ylmethanamine dihydrochloride spans several scientific domains, reflecting its versatility and importance in contemporary research.

Recent Studies

Recent research has continued to explore the potential applications of Thiazol-5-ylmethanamine dihydrochloride and its derivatives. Studies focusing on neuroprotection have shown that thiazole derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Additionally, research in cancer biology has demonstrated the compound's ability to induce apoptosis in various cancer cell lines, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics.

Emerging Applications

Emerging applications for Thiazol-5-ylmethanamine dihydrochloride include:

-

Development of novel antimicrobial agents to address antibiotic resistance

-

Creation of enzyme inhibitors for metabolic disorders

-

Exploration of neuroprotective agents for neurodegenerative conditions

-

Design of new materials with specialized properties for technical applications

These emerging applications highlight the continuing relevance of this compound in addressing various scientific and medical challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume